Pnmt-IN-1

PNMT Transition-state analogue Binding affinity

Pnmt-IN-1 (also known as inhibitor is a second-generation transition-state (TS) analogue inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the conversion of norepinephrine to epinephrine via S-adenosyl-L-methionine (SAM)-dependent methylation. The compound was rationally designed to fill the catalytic site regions of human PNMT, recapitulating interactions with both norepinephrine and SAM, and exhibits a dissociation constant (Kᵢ) of 1.2 nM for recombinant human PNMT in vitro.

Molecular Formula C27H36Cl2N8O5
Molecular Weight 623.5 g/mol
Cat. No. B12395394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePnmt-IN-1
Molecular FormulaC27H36Cl2N8O5
Molecular Weight623.5 g/mol
Structural Identifiers
SMILESC1C(C2=C(CN1)C(=C(C=C2)Cl)Cl)CCCCN(CCC(C(=O)O)N)CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
InChIInChI=1S/C27H36Cl2N8O5/c28-17-5-4-15-14(9-32-10-16(15)20(17)29)3-1-2-7-36(8-6-18(30)27(40)41)11-19-22(38)23(39)26(42-19)37-13-35-21-24(31)33-12-34-25(21)37/h4-5,12-14,18-19,22-23,26,32,38-39H,1-3,6-11,30H2,(H,40,41)(H2,31,33,34)/t14?,18-,19+,22?,23-,26+/m0/s1
InChIKeyVHXBLPZYVDYOPX-LKVYZCAXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pnmt-IN-1: A Second-Generation Transition-State Analogue PNMT Inhibitor with Sub-Nanomolar Binding Affinity


Pnmt-IN-1 (also known as inhibitor 4) is a second-generation transition-state (TS) analogue inhibitor of phenylethanolamine N-methyltransferase (PNMT), the enzyme that catalyzes the conversion of norepinephrine to epinephrine via S-adenosyl-L-methionine (SAM)-dependent methylation [1]. The compound was rationally designed to fill the catalytic site regions of human PNMT, recapitulating interactions with both norepinephrine and SAM, and exhibits a dissociation constant (Kᵢ) of 1.2 nM for recombinant human PNMT in vitro [1]. In cell-based assays using HEK293T cells expressing hPNMT, Pnmt-IN-1 demonstrates an IC₅₀ of 81 nM, confirming its intracellular permeability and cellular target engagement [1].

Why Pnmt-IN-1 Cannot Be Replaced by First-Generation or Non-Selective PNMT Inhibitors


Generic substitution among PNMT inhibitors is scientifically unsound due to substantial differences in binding mechanism, selectivity profile, and cellular efficacy. Pnmt-IN-1 is a transition-state analogue designed to mimic the geometry of the enzyme's catalytic transition state, enabling orders-of-magnitude tighter binding than substrate-competitive inhibitors [1]. In contrast, older inhibitors such as SKF 64139 (Kᵢ ~1.55–3 nM) lack this mechanistic advantage and exhibit significant α₂-adrenoceptor cross-reactivity, complicating pharmacological interpretation [2][3]. Other first-generation TS analogues suffer from reduced cellular permeability or lower selectivity for PNMT over other methyltransferases [1]. Therefore, direct substitution of Pnmt-IN-1 with alternative PNMT inhibitors would introduce confounding off-target effects and alter experimental outcomes in ways that cannot be normalized without re-validation.

Quantitative Differentiation of Pnmt-IN-1: Head-to-Head Comparisons Against Key PNMT Inhibitors


Sub-Nanomolar Binding Affinity: Pnmt-IN-1 vs. First-Generation Transition-State Analogues

Pnmt-IN-1 achieves a Kᵢ of 1.2 nM for human PNMT, representing a >10-fold improvement in binding affinity compared to the first-generation TS analogue (Kᵢ = 13 nM) from which it was derived [1]. This enhanced affinity is attributed to improved contacts within the catalytic site, including filling of the SAM-binding pocket and interactions with norepinephrine-binding residues [1]. The binding is driven by a large favorable entropic contribution (ΔS = +23 cal/mol·K) with a smaller enthalpic component (ΔH = -3.5 kcal/mol), as measured by isothermal titration calorimetry (ITC) [1].

PNMT Transition-state analogue Binding affinity Isothermal titration calorimetry

Selectivity Over α₂-Adrenoceptor: Pnmt-IN-1 vs. SKF 64139 and Other Benzylamine-Class Inhibitors

Pnmt-IN-1 exhibits a 12,000-fold selectivity for PNMT over the α₂-adrenoceptor, a common off-target for many PNMT inhibitors [1]. In contrast, the classic inhibitor SKF 64139 blocks α₂-adrenoceptors in vivo at concentrations required for PNMT inhibition, leading to confounding cardiovascular and neuronal effects [2][3]. This selectivity advantage eliminates α₂-adrenoceptor-mediated artifacts in functional studies and allows for cleaner interpretation of PNMT-specific pharmacology.

PNMT α₂-adrenoceptor Selectivity Off-target pharmacology

Selectivity Over DNA and Protein Methyltransferases: Pnmt-IN-1 vs. Cross-Reactive Small-Molecule Methyltransferase Inhibitors

Pnmt-IN-1 demonstrates up to 51,000-fold specificity for PNMT over a panel of DNA and protein methyltransferases, including DNMT1 (IC₅₀ = 61 μM) and DNMT3b (IC₅₀ = 17 μM) [1]. This exquisite selectivity far exceeds that of non-selective methyltransferase inhibitors and ensures that observed biological effects are not confounded by global changes in DNA or protein methylation [1]. In HT-29 cells, 10 μg of Pnmt-IN-1 over 6 days did not significantly alter total symmetric dimethylarginine (SDMA), asymmetric dimethylarginine (ADMA), or trimethyl-lysine levels, confirming that the compound does not disrupt protein methylation at PNMT-inhibitory concentrations [1].

PNMT DNMT Methyltransferase selectivity Epigenetics

Cell Permeability and Intracellular Target Engagement: Pnmt-IN-1 vs. Membrane-Impermeant PNMT Inhibitors

In cell-based assays using HEK293T cells stably expressing hPNMT via lentiviral transduction, Pnmt-IN-1 inhibits intracellular PNMT activity with an IC₅₀ of 81 nM, demonstrating that the compound is cell-permeable and engages its target within the cytoplasmic compartment [1]. At a concentration of 0.01 μM over 4 hours, Pnmt-IN-1 reduces PNMT enzyme activity without affecting global protein methylation [2]. This cellular efficacy contrasts with many earlier PNMT inhibitors, including some first-generation TS analogues, which exhibit high in vitro potency but fail to cross cellular membranes effectively, rendering them unsuitable for cell-based or in vivo applications [1].

PNMT Cell permeability Intracellular target engagement Cell-based assay

Optimal Research Applications for Pnmt-IN-1 Based on Verified Differentiation Data


Mechanistic Studies of Epinephrine Synthesis in Cellulo

Use Pnmt-IN-1 at 0.01–1 μM for 4–24 hours in HEK293T cells or other PNMT-expressing lines to acutely inhibit intracellular epinephrine production without altering DNA or protein methylation. The compound's cell permeability (IC₅₀ = 81 nM) and high methyltransferase selectivity (up to 51,000-fold) ensure that observed changes in catecholamine levels are attributable solely to PNMT blockade [1].

Pharmacological Dissection of PNMT vs. α₂-Adrenoceptor Contributions in Cardiovascular or CNS Models

Employ Pnmt-IN-1 in isolated tissue preparations or in vivo models to isolate PNMT-specific effects from α₂-adrenoceptor-mediated responses. With a 12,000-fold selectivity window over α₂-adrenoceptors, Pnmt-IN-1 avoids the confounding receptor antagonism that plagues older inhibitors like SKF 64139, enabling cleaner interpretation of epinephrine-dependent signaling pathways [1][2].

Structural Biology and Crystallography of the hPNMT Transition State

Co-crystallize Pnmt-IN-1 with human PNMT to capture the enzyme in a transition-state-mimetic conformation. The compound fills both the norepinephrine and SAM binding pockets and improves contacts relative to first-generation analogues, providing a high-resolution template for structure-guided drug design of next-generation PNMT inhibitors [1].

Negative Control for Methyltransferase Selectivity Panels

Include Pnmt-IN-1 in methyltransferase inhibitor selectivity screens as a PNMT-specific positive control. Its lack of activity against DNMT1 (IC₅₀ = 61 μM), DNMT3b (IC₅₀ = 17 μM), and other methyltransferases at concentrations up to 10 μM makes it an ideal reference compound for validating assay specificity [1].

Quote Request

Request a Quote for Pnmt-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.